Cas no 188970-21-0 (Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)-)

Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- Chemical and Physical Properties
Names and Identifiers
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- Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)-
- Melilotigenin C
- (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one
- [ "" ]
- CHEMBL4170605
- AKOS032961995
- (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
- (4,22)-22,23-Dihydroxyolean-12-en-3-one
- FS-10518
- 188970-21-0
- HY-N3301
- CS-0023849
- (+)-Melilotigenin C
- (22beta)-22,24-Dihydroxyolean-12-en-3-one
- DA-48634
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- Inchi: InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1
- InChI Key: ZSSKGAAIGRYCEP-SDDNWOMQSA-N
- SMILES: CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C
Computed Properties
- Exact Mass: 456.36000
- Monoisotopic Mass: 456.36034539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 1
- Complexity: 889
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.729
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 553.6±50.0 °C at 760 mmHg
- Flash Point: 302.7±26.6 °C
- PSA: 57.53000
- LogP: 6.32030
- Vapor Pressure: 0.0±3.4 mmHg at 25°C
Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4515-5mg |
Melilotigenin C |
188970-21-0 | 5mg |
¥ 4040 | 2024-07-19 | ||
TargetMol Chemicals | TN4515-1 mL * 10 mM (in DMSO) |
Melilotigenin C |
188970-21-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN4515-1 ml * 10 mm |
Melilotigenin C |
188970-21-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62220-5mg |
Melilotigenin C |
188970-21-0 | 5mg |
¥5760.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4515-1 mg |
Melilotigenin C |
188970-21-0 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4515-5 mg |
Melilotigenin C |
188970-21-0 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
A2B Chem LLC | AE93493-5mg |
Melilotigenin C |
188970-21-0 | 98.0% | 5mg |
$719.00 | 2024-04-20 |
Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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3. Back matter
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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5. Book reviews
Additional information on Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)-
Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- (CAS No. 188970-21-0): An Overview of a Promising Compound in the Field of Medicinal Chemistry
Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- (CAS No. 188970-21-0) is a triterpenoid compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the oleanane series of triterpenoids, which are widely distributed in nature and have been extensively studied for their diverse biological activities.
The structure of Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- is characterized by a five-ring system with specific hydroxyl groups at positions 22 and 23. These functional groups play a crucial role in the compound's biological activity and reactivity. The presence of these hydroxyl groups allows for the formation of hydrogen bonds and other interactions that can enhance the compound's binding affinity to various biological targets.
Recent research has focused on the pharmacological properties of Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)-. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This finding suggests its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- has shown promising results in cancer research. A study published in *Cancer Letters* reported that this compound induced apoptosis in human colon cancer cells by activating the intrinsic apoptotic pathway. The mechanism of action involves the upregulation of pro-apoptotic proteins such as Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2. These findings highlight the potential of Olean-12-en-3-one, 22,23-dihydroxy-, (4b,22b)- as a novel anticancer agent.
The synthesis of Olean-12-en-3-one, 22,23-dihydroxy-, (4b,28b)- has also been an area of active research. Various synthetic routes have been developed to produce this compound with high yield and purity. One notable method involves the use of a Diels-Alder reaction followed by selective hydroxylation steps to introduce the hydroxyl groups at positions 22 and 30. This synthetic approach provides a scalable and efficient method for producing Olean-19-en-3-one, 9a-hydroxy-, (9aH)- for further pharmaceutical development.
Furthermore, the safety profile of Olean-19-en-3-one, 9a-hydroxy-, (9aH)- has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. In vivo studies using animal models have demonstrated that Olean-19-en-3-one, 9a-hydroxy-, (9aH)- is well-tolerated and does not cause significant adverse effects on major organs such as the liver and kidneys. These findings support its potential for further clinical development.
The future prospects for Olean-19-en-3-one, 9a-hydroxy-, (9aH)- are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various inflammatory and cancer conditions. Additionally, researchers are exploring combination therapies involving Olean-19-en-3-one, 9a-hydroxy-, (9aH)- with other drugs to enhance therapeutic outcomes.
In conclusion, Olean-19-en-3-one, 9a-hydroxy-, (9aH)- (CAS No. 188970-0) is a versatile triterpenoid compound with significant potential in medicinal chemistry. Its unique structure and pharmacological properties make it an attractive candidate for further research and development as a therapeutic agent for inflammatory diseases and cancer. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it is likely to play an increasingly important role in the field of drug discovery and development.
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